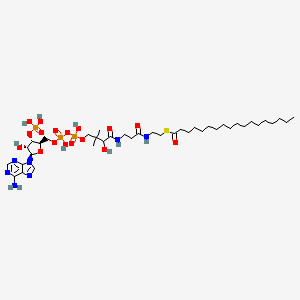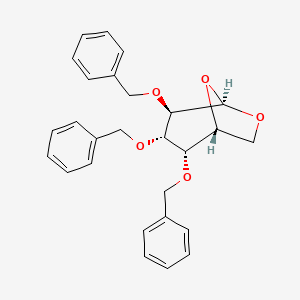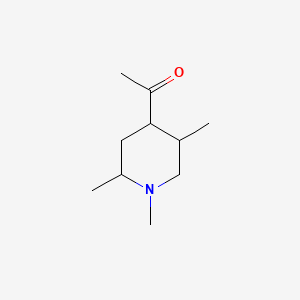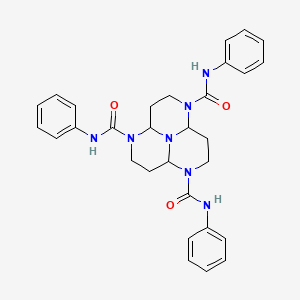
Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzofuran, characterized by the presence of a methoxy group at the 7th position and an acetonitrile group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- typically involves the reaction of 7-methoxy-1-naphthalenone with diethyl cyanomethyl phosphate in the presence of sodium methoxide in methanol. The reaction is carried out at temperatures between -20°C and -10°C for approximately 24 hours. The reaction mixture is then neutralized with hydrochloric acid, and the product is extracted using dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and industrial-grade reagents to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and reaction time, ensuring the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
Oxidation: Formation of benzofuran oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-1-naphthalenone: A precursor in the synthesis of Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)-.
Benzofuran derivatives: Compounds with similar structures but different substituents at various positions.
Uniqueness
Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
(2E)-2-(7-methoxy-1-benzofuran-3-ylidene)acetonitrile |
InChI |
InChI=1S/C11H9NO2/c1-13-10-4-2-3-9-8(5-6-12)7-14-11(9)10/h2-5H,7H2,1H3/b8-5- |
Clave InChI |
ACWXQCUOWXLDFU-YVMONPNESA-N |
SMILES isomérico |
COC1=CC=CC\2=C1OC/C2=C/C#N |
SMILES canónico |
COC1=CC=CC2=C1OCC2=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)



![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)


![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)





